REACTION_CXSMILES
|
[F:1][C:2]1[C:16]([N:17]2[CH2:22][CH2:21][O:20][CH2:19][CH2:18]2)=[CH:15][CH:14]=[CH:13][C:3]=1[C:4](OCCOCCBr)=[O:5].[BH4-].[Li+]>C1COCC1>[F:1][C:2]1[C:16]([N:17]2[CH2:22][CH2:21][O:20][CH2:19][CH2:18]2)=[CH:15][CH:14]=[CH:13][C:3]=1[CH2:4][OH:5] |f:1.2|
|
Name
|
2-(2-bromoethoxy)ethyl 2-fluoro-3-morpholinobenzoate
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)OCCOCCBr)C=CC=C1N1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Li+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at rt for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of saturated NH4Cl (aq)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resultant residue was purified by column chromatography (petroleum ether: EtOAc)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1N1CCOCC1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |